Home > Products > Screening Compounds P16737 > 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4499856
CAS Number:
Molecular Formula: C12H11BrN8
Molecular Weight: 347.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: [18F]MNI-444 is a radiotracer developed for Positron Emission Tomography (PET) imaging of adenosine type 2A (A2A) receptors in the brain. It demonstrates high binding affinity for A2A receptors and favorable in vivo properties, making it suitable for mapping A2A receptor distribution and function. []
  • Relevance: [18F]MNI-444 shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The key difference lies in the substituents at the 2 and 7 positions of the core structure. While 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine features a methyl group at the 7 position and a 1-(4-bromopyrazolyl)ethyl substituent at the 2 position, [18F]MNI-444 contains a 2-(furan-2-yl) group at the 2 position and a complex 2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl group at the 7 position. These structural variations likely contribute to the different pharmacological profiles and applications of these compounds. []
  • Compound Description: [123I]MNI-420 is another radiotracer designed for imaging A2A receptors. It utilizes iodine-123, enabling its application in Single-Photon Emission Computed Tomography (SPECT) imaging. []
  • Relevance: Although [123I]MNI-420 possesses a slightly modified core structure compared to 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, with an imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine core instead of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine framework, it maintains structural similarities in terms of the heterocyclic system and substituents. The presence of the 2-(furan-2-yl) group at the 2 position and a substituted piperazine ring at the 7 position highlights the shared structural features between these compounds. []

Preladenant (2-(Furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine)

  • Compound Description: Preladenant is a selective adenosine A2A receptor antagonist investigated for its therapeutic potential in Parkinson's disease. []
  • Relevance: Preladenant and 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine share the same core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure. Preladenant's structure highlights the importance of this scaffold for A2A receptor interactions. The differences in substituents at the 2 and 7 positions contribute to the specific pharmacological profiles and potential applications of each compound. []

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

  • Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist, known to prevent irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices. []
  • Relevance: Although structurally distinct from 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, MRS 1523 is included due to its shared involvement in adenosine receptor modulation. The research on MRS 1523 highlights the significance of targeting adenosine receptors, particularly A3 receptors, in neuroprotection during ischemic events. []

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

  • Compound Description: Similar to MRS 1523, MRS 1220 is another selective adenosine A3 receptor antagonist demonstrating neuroprotective properties against oxygen and glucose deprivation-induced damage. []
  • Relevance: While differing structurally from 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, MRS 1220 reinforces the importance of adenosine A3 receptor antagonism as a potential therapeutic strategy for ischemic conditions. Both compounds highlight the relevance of exploring structurally diverse molecules for modulating adenosine receptor activity. []
  • Compound Description: This compound is identified as an adenosine A3 receptor antagonist. []
  • Relevance: This compound shares the core pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine structure with 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, suggesting that this scaffold is important for A3 receptor binding. The presence of different substituents likely influences their specific binding affinity and selectivity profiles. []

Properties

Product Name

2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[1-(4-bromopyrazol-1-yl)ethyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C12H11BrN8

Molecular Weight

347.17 g/mol

InChI

InChI=1S/C12H11BrN8/c1-7(20-5-8(13)3-16-20)10-17-12-9-4-15-19(2)11(9)14-6-21(12)18-10/h3-7H,1-2H3

InChI Key

KRFLCEZKRPRQLJ-UHFFFAOYSA-N

SMILES

CC(C1=NN2C=NC3=C(C2=N1)C=NN3C)N4C=C(C=N4)Br

Canonical SMILES

CC(C1=NN2C=NC3=C(C2=N1)C=NN3C)N4C=C(C=N4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.